molecular formula C16H18FNO5S2 B2901921 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 1795303-94-4

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Cat. No.: B2901921
CAS No.: 1795303-94-4
M. Wt: 387.44
InChI Key: HBQZUJBVVYPANV-UHFFFAOYSA-N
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Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with sulfonyl groups attached to a 4-fluoro-2-methylphenyl and a furan-2-ylmethyl group. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Sulfonyl Groups: Sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of Substituents: The 4-fluoro-2-methylphenyl and furan-2-ylmethyl groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups or other functional groups, potentially yielding thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrrolidine ring, introducing new functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Research may explore its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Its unique chemical properties can be leveraged in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The sulfonyl groups and aromatic substituents may facilitate binding to active sites, altering the function of the target molecules. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine include other sulfonyl-substituted pyrrolidines and aromatic compounds. These compounds share structural features but differ in their specific substituents, leading to variations in chemical reactivity and biological activity. Examples include:

    1-((4-Chloro-2-methylphenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine: Similar structure with a chlorine substituent.

    1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-((thiophen-2-ylmethyl)sulfonyl)pyrrolidine: Similar structure with a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO5S2/c1-12-9-13(17)4-5-16(12)25(21,22)18-7-6-15(10-18)24(19,20)11-14-3-2-8-23-14/h2-5,8-9,15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQZUJBVVYPANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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